Epoxide Hydrolase Substrate Rejection: Cis-2-Ethyl-3-propyloxirane vs. Cis-2,3-Dimethyloxirane
In a direct in vitro enzymatic assay, cis-2-ethyl-3-propyloxirane was characterized as an extremely poor substrate for epoxide hydrolase, exhibiting negligible conversion. Under identical conditions, the smaller analog cis-2,3-dimethyloxirane underwent hydrolysis with pronounced product enantioselectivity, yielding (2R,3R)-butane-2,3-diol with an enantiomeric excess of 86% [1].
| Evidence Dimension | Substrate conversion by epoxide hydrolase (product enantioselectivity) |
|---|---|
| Target Compound Data | Extremely poor substrate (conversion near zero) |
| Comparator Or Baseline | cis-2,3-Dimethyloxirane: (2R,3R)-butane-2,3-diol with ee = 86% |
| Quantified Difference | Near-zero conversion vs. 86% ee product formation |
| Conditions | In vitro epoxide-hydrolase-catalyzed hydrolysis (Chirality 1992, 4:185-192) |
Why This Matters
This pronounced difference in enzymatic susceptibility enables procurement of 2-ethyl-3-propyloxirane for applications where resistance to hydrolase-mediated degradation is critical, such as in designing metabolically stable epoxide-containing probes or in process streams where hydrolase activity must be avoided.
- [1] Wistuba, D., Träger, O. and Schurig, V. (1992), Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. Chirality, 4: 185-192. DOI: 10.1002/chir.530040310. View Source
